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Compound of Interest

Compound Name: 2,3-Dihydroisoquinoline-1,4-dione

Cat. No.: B1600730 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 2,3-Dihydroisoquinoline-1,4-
dione

Foreword: The Significance of the Isoquinoline Core
The isoquinoline scaffold is a privileged heterocyclic motif deeply embedded in the landscape

of natural products, medicinal chemistry, and materials science. As a fundamental building

block, its derivatives exhibit a vast spectrum of biological activities, from antimicrobial and anti-

inflammatory to central nervous system modulation.[1][2] This guide focuses on a specific,

synthetically valuable member of this family: 2,3-Dihydroisoquinoline-1,4-dione. While the

broader 1,2,3,4-tetrahydroisoquinoline (THIQ) class has received extensive attention, the 1,4-

dione derivative represents a unique and reactive platform for chemical innovation.[2][3] Its

dual carbonyl functionality offers distinct synthetic handles for diversification, making it a target

of interest for constructing complex molecular architectures. This document serves as a

technical resource for researchers, scientists, and drug development professionals, providing a

synthesized overview of its core chemical properties, synthesis, reactivity, and analytical profile.

Molecular Structure and Physicochemical
Properties
2,3-Dihydroisoquinoline-1,4-dione, with the chemical formula C₉H₇NO₂, is a fused

heterocyclic system comprising a benzene ring fused to a dihydropyridine ring bearing two
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carbonyl groups at positions 1 and 4. The presence of these carbonyls and the secondary

amine functionality dictates its chemical behavior and potential for derivatization.

While often depicted in its diketo form, it is crucial to recognize the potential for keto-enol

tautomerism, particularly the formation of 4-hydroxy-1(2H)-isoquinolinone, which can influence

its reactivity in different chemical environments.

Table 1: Core Physicochemical Data
Property Value Source

IUPAC Name
2,3-dihydroisoquinoline-1,4-

dione
[4]

CAS Number 31053-30-2 [1][4]

Molecular Formula C₉H₇NO₂ [4]

Molecular Weight 161.16 g/mol [4]

Physical Form Solid

Canonical SMILES
C1C(=O)C2=CC=CC=C2C(=O

)N1
[4]

InChIKey
WRRHHSIPJQOVJM-

UHFFFAOYSA-N
[4]

Modern and Classical Synthesis Strategies
The synthesis of dihydroisoquinolinediones has historically been underdeveloped, often

requiring harsh conditions and advanced precursors.[5] However, recent advancements have

opened new, milder pathways to this important scaffold.

A. Photocatalytic [4+2] Skeleton-Editing Strategy
A groundbreaking and direct approach involves a photocatalytic [4+2] three-component

reaction.[5] This method stands out for its operational simplicity and use of readily available

starting materials under mild conditions.
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Causality and Mechanistic Insight: The expertise in this protocol lies in the strategic use of N-

hydroxyphthalimide (NHPI) esters as bifunctional reagents. Under photocatalysis, the NHPI

ester serves as both a precursor to an alkyl radical and, through a skeleton-editing cascade, as

the foundational structure for the isoquinolinedione ring.[5] Vinyl azides are employed as a

source of α-primary amino alkyl radicals, which initiate a ring-enlargement event. This

convergent and divergent strategy allows for the creation of diverse products from simple

inputs, showcasing high atom economy.[5][6]

Photocatalytic Synthesis Workflow

Starting Materials:
- Vinyl Azide

- Carboxylic NHPI Ester
- Photocatalyst (e.g., 4CzIPN-Cl)

Photocatalytic Generation
of α-Amino Alkyl Radical

 Blue LEDs

Radical-Initiated Ring-Enlargement
& [4+2] Cyclization Cascade

 Reaction with NHPI

2,3-Dihydroisoquinoline-1,4-dione

Click to download full resolution via product page

Caption: Workflow for photocatalytic synthesis of the dione.

Exemplary Experimental Protocol (Adapted from Literature):

To a reaction vessel, add the vinyl azide (0.10 mmol, 1.0 equiv), the N-hydroxyphthalimide

(NHPI) ester (0.18 mmol, 1.8 equiv), and the photocatalyst (e.g., 4CzIPN-Cl, 2.0 mol%).[6]
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Add Hantzsch ester (0.40 mmol) as a reductant and 2,4,6-collidine (0.04 mmol) as a base.[6]

Dissolve the mixture in dichloromethane (DCM) to a concentration of 0.10 M.[6]

Irradiate the reaction mixture with 30 W blue LEDs at 35 °C for 12 hours, ensuring constant

stirring.[6]

Upon completion (monitored by TLC), concentrate the reaction mixture in vacuo.

Purify the crude product by column chromatography on silica gel to yield the desired 2,3-
dihydroisoquinoline-1,4-dione.

B. Conceptual Classical Synthesis: Phthaloyl Chloride
Route
While modern methods are efficient, understanding classical approaches provides valuable

context. A plausible, though less documented, route involves the condensation of a phthalic

acid derivative with an amino acid, such as glycine. This concept is extrapolated from well-

established methods for creating N-phthaloyl amino acids.[7]

Causality and Mechanistic Insight: This strategy relies on the high reactivity of an acid chloride

(phthaloyl chloride) towards a primary amine (glycine or its ester). The initial reaction would

form an N-acyl amino acid intermediate. A subsequent intramolecular cyclization, likely a

Friedel-Crafts-type acylation under acidic conditions or another condensation reaction, would

form the second ring and generate the dione structure. The choice of reagents and conditions

is critical to favor the desired intramolecular cyclization over intermolecular polymerization.
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Conceptual Classical Synthesis Pathway

Reactants:
- Phthaloyl Chloride

- Glycine Ester

Nucleophilic Acyl Substitution
(Amide Formation)
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(e.g., Dieckmann or Friedel-Crafts)

 Strong Acid/Base
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Caption: A potential classical pathway to the dione scaffold.

Chemical Reactivity and Synthetic Utility
The utility of 2,3-dihydroisoquinoline-1,4-dione lies in the reactivity of its functional groups,

which serve as handles for diversification.

Reduction: The dione moiety can undergo selective reduction. For instance, one carbonyl

can be selectively reduced to a hydroxyl group, yielding a β-amino alcohol derivative.[5] This
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transformation is highly valuable as it introduces a new stereocenter and a versatile

functional group for further chemistry.

N-Substitution: The secondary amine (N-H) is a key site for modification. Alkylation,

acylation, or arylation at this position can generate a diverse library of N-substituted analogs,

a cornerstone of structure-activity relationship (SAR) studies in drug discovery.[3]

Condensation Reactions: The active methylene group adjacent to one of the carbonyls can

potentially participate in condensation reactions with aldehydes or ketones, enabling the

construction of more complex fused heterocyclic systems.[1]

Derivative Products

2,3-Dihydroisoquinoline-
1,4-dione

β-Amino Alcohol

 Selective Reduction
(e.g., NaBH₄)

N-Substituted Dione

 N-Alkylation / Acylation
(e.g., R-X, Base)

Complex Polycycle

 Condensation
(e.g., Aldehyde, Base)

Click to download full resolution via product page

Caption: Key reactivity pathways of the dione scaffold.

Spectroscopic and Analytical Characterization
Precise characterization is essential for confirming the structure and purity of synthesized 2,3-
dihydroisoquinoline-1,4-dione. While a comprehensive, published spectrum for the parent

compound is not readily available, its key spectral features can be reliably predicted based on

its functional groups and data from analogous structures.[8][9]

Table 2: Predicted Spectroscopic Data
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Technique Expected Features

¹H NMR

- Aromatic Protons (4H): Multiplets in the δ 7.5-

8.5 ppm region. - Methylene Protons (-CH₂-)

(2H): A singlet or complex multiplet around δ

4.0-4.5 ppm. - Amine Proton (-NH-) (1H): A

broad singlet, chemical shift variable with

solvent and concentration (typically δ 8.0-9.0

ppm).

¹³C NMR

- Carbonyl Carbons (2C): Two distinct signals in

the δ 160-180 ppm region (amide and ketone). -

Aromatic Carbons (6C): Signals in the δ 120-

140 ppm region. - Methylene Carbon (1C): A

signal in the δ 40-50 ppm region.

IR Spectroscopy

- N-H Stretch: A moderate to sharp band around

3200-3300 cm⁻¹. - C=O Stretches: Two strong,

distinct absorption bands in the 1650-1750 cm⁻¹

region, corresponding to the amide and ketone

carbonyls. - C=C Aromatic Stretches: Bands in

the 1450-1600 cm⁻¹ region.

Mass Spec. (EI)

- Molecular Ion (M⁺): A peak at m/z = 161. - Key

Fragments: Loss of CO (m/z = 133), and other

characteristic fragments from the bicyclic

system.

Trustworthiness through Self-Validation: When synthesizing this compound, the combination of

these techniques provides a self-validating system. A correct ¹³C NMR spectrum will confirm

the presence of nine distinct carbons, including two carbonyls. The ¹H NMR will show the

correct number of aromatic and aliphatic protons with expected integrations. The IR spectrum

validates the key functional groups (N-H, C=O), and high-resolution mass spectrometry

(HRMS) confirms the exact molecular formula. Any deviation would immediately signal an

incorrect structure or the presence of impurities.

Applications and Future Directions
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The 2,3-dihydroisoquinoline-1,4-dione scaffold is primarily valued as a versatile intermediate

for accessing more complex, biologically active molecules.[1] The broader isoquinoline family

has demonstrated significant therapeutic potential, suggesting that novel derivatives from this

dione could be fruitful areas of investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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